molecular formula C18H21NO B1215461 N-(4-Methoxybenzylidene)-4-butylaniline CAS No. 26227-73-6

N-(4-Methoxybenzylidene)-4-butylaniline

Cat. No. B1215461
CAS RN: 26227-73-6
M. Wt: 267.4 g/mol
InChI Key: FEIWNULTQYHCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methoxybenzylidene)-4-butylaniline” is a chemical compound with the linear formula C14H13N . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “N-(4-Methoxybenzylidene)-4-butylaniline” and similar compounds has been reported in several studies . For instance, a study reported the synthesis of a new nonlinear optical crystal, (E)-N’-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate (MBP3CD 2H2O), by the slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxybenzylidene)-4-butylaniline” has been analyzed using various techniques such as FTIR, FT-Raman, and UV-Vis spectroscopy . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of MBP3CD 2H2O have been investigated experimentally and theoretically .


Chemical Reactions Analysis

The chemical reactivity and thermodynamic properties (heat capacity, entropy, and enthalpy) of MBP3CD 2H2O at different temperatures have been calculated . The compound was found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .


Physical And Chemical Properties Analysis

“N-(4-Methoxybenzylidene)-4-butylaniline” has a molecular weight of 211.2591 . The compound has been characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)), and UV-Vis (800-200 nm) spectroscopy .

Scientific Research Applications

Phase Transition Studies

The phase transitions of MBBA, especially when confined within mesoporous materials, offer valuable insights into the behavior of liquid crystals under different conditions . Researchers use differential scanning calorimetry (DSC) to investigate these transitions, which are vital for understanding the thermal properties and stability of liquid crystalline materials.

Critical Behavior Analysis

MBBA is used to study critical behavior in liquid crystal mixtures, such as those with isooctane . These studies are significant for comprehending the universal features of phase transitions and critical phenomena, which are applicable across various types of suspensions and colloids.

Nanocolloids and Nanoparticles Interaction

The interaction of MBBA with nanoparticles, such as BaTiO3, is a subject of interest in the field of nanomaterials . The addition of nanoparticles can significantly influence the dielectric properties of MBBA, revealing pretransitional anomalies that are essential for the development of advanced materials with tailored properties.

Microwave Antenna Applications

MBBA’s dielectric properties are exploited in the design of antennas for microwave applications. A novel MBBA-based nematic liquid crystal antenna has been proposed for C-band and X-band applications, showcasing the versatility of MBBA in telecommunications .

Dielectric Anisotropy Modulation

Research into the dielectric anisotropy of MBBA doped with ferroelectric nanoparticles like barium titanate explores the modulation of dielectric properties. This is crucial for the development of materials with specific electrical characteristics, which can be applied in various electronic devices .

Future Directions

Future research on “N-(4-Methoxybenzylidene)-4-butylaniline” could focus on its potential applications in various fields. For example, a study reported the synthesis of a new nonlinear optical crystal, (E)-N’-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate (MBP3CD 2H2O), suggesting potential applications in nonlinear optics . Another study reported the synthesis of zinc (II) complexes containing 4-methoxybenzylidene moieties, suggesting potential applications in the field of materials science .

properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWNULTQYHCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025549, DTXSID20860360
Record name 4-Methoxybenzilidine-4'-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cloudy light yellow liquid. (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 235 °F (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.027 (NTP, 1992) - Denser than water; will sink
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

N-(4-Methoxybenzylidene)-4-butylaniline

CAS RN

26227-73-6, 97402-82-9, 221128-17-2
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (p-Methoxybenzylidene)-p-butylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26227-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxybenzylidene)-4-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mbba, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097402829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mbba, Z-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221128172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxybenzilidine-4'-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4'-methoxybenzylidene)-4-butylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S586T4JYNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW7I7NN51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

70 °F (Turbid) (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxybenzylidene)-4-butylaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxybenzylidene)-4-butylaniline
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxybenzylidene)-4-butylaniline
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxybenzylidene)-4-butylaniline
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxybenzylidene)-4-butylaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxybenzylidene)-4-butylaniline

Q & A

ANone: MBBA has the molecular formula C18H21NO and a molecular weight of 267.37 g/mol.

A: Yes, researchers have utilized various spectroscopic techniques to characterize MBBA. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the intermolecular interactions of MBBA with other materials like polyvinylpyrrolidone (PVP) [, ]. Furthermore, researchers have employed Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the microwave heating mechanism of MBBA in its liquid crystalline and isotropic phases []. UV-Vis spectroscopy has been used to study the electronic transitions in MBBA as a function of temperature and in the presence of different solvents [].

A: MBBA exhibits a nematic liquid crystal phase at room temperature, transitioning to an isotropic liquid at its nematic–isotropic transition temperature (TNI). The TNI of pure MBBA is around 41 °C [], but this value can be influenced by confinement effects and the presence of other materials.

A: Studies show that confining MBBA within porous silica materials leads to a decrease in phase transition temperatures compared to bulk MBBA. The degree of this shift depends on the pore architecture, and in some cases, specific phase transitions might even be suppressed []. Additionally, encapsulation of MBBA in a semiflexible polymer sheath, like PVP, has been shown to induce alignment and affect the phase transition behavior, including inhibiting certain smectic phases [].

A: Microwave irradiation can induce local heating effects in MBBA. Studies using in situ microwave irradiation NMR spectroscopy revealed that MBBA undergoes partial transitions from the liquid crystalline to the isotropic phase at temperatures lower than its TNI when exposed to microwave irradiation, suggesting a non-equilibrium heating effect []. This local heating was also found to potentially cause bond polarization in polar functional groups, which might explain the accelerated reaction rates observed under microwave heating in some chemical reactions.

A: Due to its optical properties and responsiveness to stimuli, MBBA has been explored for various applications. Researchers have fabricated optically responsive microfibers with uniaxially ordered MBBA molecules at their core [, ]. These fibers show potential for applications in responsive textiles and optical devices. MBBA has also been used as a component in electrorheological fluids [, ], where its flow behavior can be controlled by electric fields.

A: MBBA's birefringence, the difference in refractive index for light polarized parallel and perpendicular to its molecular axis, has been investigated for potential use in optical devices [, ]. The Cauchy formula has been employed to simulate and understand the birefringence dispersion of MBBA in the visible range, aiding in the design of polarizing devices.

A: MBBA has been explored as a medium for nanoparticle synthesis and as a host material for nanoparticle dispersions. For instance, in situ synthesis of silver nanoparticles within MBBA leads to a texture transformation from nematic to smectic, resulting in a stable, luminescent glassy phase upon cooling []. The interaction between MBBA and copper-doped zinc oxide nanoparticles (Cu:ZnO NPs) has also been investigated, where the presence of the nanoparticles enhances the ordering of MBBA molecules, affecting its dielectric properties and activation energies [].

A: The interaction of MBBA with different solvents, such as hexane and methanol, reveals distinct effects on its phase transition behavior. While hexane induces entropic screening, leading to a continuous decrease in the nematic-isotropic transition temperature and enthalpy of MBBA [], methanol leads to enthalpic screening, causing saturation in those parameters after an initial decay [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.